molecular formula C21H20N4O3S2 B13931332 N-[2-(1H-indol-3-yl)ethyl]-4-methyl-2-[(phenylsulfonyl)amino]-1,3-thiazole-5-carboxamide

N-[2-(1H-indol-3-yl)ethyl]-4-methyl-2-[(phenylsulfonyl)amino]-1,3-thiazole-5-carboxamide

Cat. No.: B13931332
M. Wt: 440.5 g/mol
InChI Key: PWSWPXVHVGCSDN-UHFFFAOYSA-N
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Description

5-Thiazolecarboxamide, N-[2-(1H-indol-3-yl)ethyl]-4-methyl-2-[(phenylsulfonyl)amino]- is a complex organic compound that features a thiazole ring, an indole moiety, and a phenylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Thiazolecarboxamide, N-[2-(1H-indol-3-yl)ethyl]-4-methyl-2-[(phenylsulfonyl)amino]- typically involves multi-step organic reactionsCommon reagents used in these reactions include sodium nitrite, concentrated hydrochloric acid, and ethyl α-ethylacetoacetate .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Thiazolecarboxamide, N-[2-(1H-indol-3-yl)ethyl]-4-methyl-2-[(phenylsulfonyl)amino]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the indole and thiazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

5-Thiazolecarboxamide, N-[2-(1H-indol-3-yl)ethyl]-4-methyl-2-[(phenylsulfonyl)amino]- has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Thiazolecarboxamide, N-[2-(1H-indol-3-yl)ethyl]-4-methyl-2-[(phenylsulfonyl)amino]- involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, influencing various biological processes . The phenylsulfonyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with cellular targets.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds like tryptamine and serotonin share the indole moiety and exhibit similar biological activities.

    Thiazole Derivatives: Compounds such as thiamine (vitamin B1) and ritonavir contain the thiazole ring and are known for their biological significance.

    Phenylsulfonyl Derivatives: Compounds like sulfonamides and sulfones are structurally related and have diverse applications in medicine and industry.

Uniqueness

5-Thiazolecarboxamide, N-[2-(1H-indol-3-yl)ethyl]-4-methyl-2-[(phenylsulfonyl)amino]- is unique due to the combination of its three distinct functional groups, which confer a wide range of chemical reactivity and biological activity. This makes it a versatile compound for various scientific and industrial applications.

Properties

Molecular Formula

C21H20N4O3S2

Molecular Weight

440.5 g/mol

IUPAC Name

2-(benzenesulfonamido)-N-[2-(1H-indol-3-yl)ethyl]-4-methyl-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C21H20N4O3S2/c1-14-19(29-21(24-14)25-30(27,28)16-7-3-2-4-8-16)20(26)22-12-11-15-13-23-18-10-6-5-9-17(15)18/h2-10,13,23H,11-12H2,1H3,(H,22,26)(H,24,25)

InChI Key

PWSWPXVHVGCSDN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)NS(=O)(=O)C2=CC=CC=C2)C(=O)NCCC3=CNC4=CC=CC=C43

Origin of Product

United States

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